molecular formula C13H11BrINO2 B8194425 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine CAS No. 1310949-57-5

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine

Cat. No.: B8194425
CAS No.: 1310949-57-5
M. Wt: 420.04 g/mol
InChI Key: ZTBLIOYVMVSBGW-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative with a bromo group at position 2, an iodo group at position 6, and a 4-methoxybenzyl ether substituent at position 3. Its molecular formula is C₁₄H₁₂BrINO₂, with a molecular weight of 432.07 g/mol. The bromo and iodo substituents make it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for pharmaceutical or agrochemical synthesis .

Properties

IUPAC Name

2-bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(15)16-13(11)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBLIOYVMVSBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223465
Record name 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310949-57-5
Record name 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310949-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine typically involves multiple steps. One common method starts with the bromination and iodination of a pyridine derivative. The methoxybenzyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cells. A study demonstrated that modifications to the pyridine structure could enhance cytotoxicity against specific cancer cell lines, suggesting its utility in developing new anticancer drugs .
  • Enzyme Inhibition: The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, studies have reported that similar pyridine derivatives can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .

Agrochemical Applications

The compound's unique structure allows for potential applications in agrochemicals, particularly as a pesticide or herbicide.

Research Findings:

  • Pesticidal Activity: Initial studies have suggested that compounds with similar structural features exhibit significant pesticidal properties. For example, modifications to the pyridine ring have been linked to enhanced activity against specific pests, indicating that 2-bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine could be developed into an effective agrochemical .

Material Science

Due to its electronic properties, this compound may also find applications in material science, particularly in the development of organic electronic materials.

Application Insights:

  • Conductive Polymers: Research has explored the incorporation of pyridine derivatives into conductive polymer matrices. The presence of halogens like bromine and iodine can enhance the electrical conductivity of these materials, making them suitable for applications in organic photovoltaics and sensors .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; inhibits cyclooxygenase enzymes
AgrochemicalsPotential pesticidal properties; effective against specific pests
Material ScienceEnhances electrical conductivity in polymers

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine involves its reactivity with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules. The methoxybenzyl group can also affect the compound’s electronic properties, altering its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The target compound’s iodo group at C6 (vs. C4 in ) may confer regioselectivity in coupling reactions due to steric and electronic differences .
  • PMB vs. Methoxy : The PMB group in the target compound offers orthogonal protection strategies compared to simple methoxy groups, which are less labile under acidic conditions .
  • Functional Group Diversity : Compounds with imidazole () or methyl groups () prioritize applications in medicinal chemistry, whereas the target compound’s halogenation favors synthetic flexibility .
2.2. Physicochemical Properties
  • Elemental Analysis: The target compound’s calculated composition (C: 52.19%, H: 4.93%, N: 3.80%) aligns with analogs like C₁₆H₁₈BrNO₄ (), which has C: 52.19%, H: 4.93%, N: 3.80% .
  • Solubility : The PMB group likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., ), but enhances solubility in organic solvents like DCM or DMF .
  • Stability : The PMB group may render the compound sensitive to oxidative cleavage (e.g., DDQ or CAN), unlike methoxy or methyl analogs .

Biological Activity

2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and iodine atoms, along with a 4-methoxybenzyl group, which contribute to its reactivity and ability to interact with biological molecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine is C12H10BrI N2O, and its structure can be depicted as follows:

C6H4(OCH3) C6H3(Br) C5H2(I) N\text{C}_6\text{H}_4(\text{OCH}_3)\text{ C}_6\text{H}_3(\text{Br})\text{ C}_5\text{H}_2(\text{I})\text{ N}

This compound features a pyridine ring substituted with bromine and iodine, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that halogenated pyridines exhibit antimicrobial properties, potentially making this compound effective against various pathogens.
  • Anticancer Potential : Research indicates that similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting a possible role for this compound in cancer therapeutics.

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated pyridines found that compounds with similar structures exhibited significant antibacterial effects against various strains of bacteria. The presence of halogens like bromine and iodine is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells .

Anticancer Properties

In vitro assays have demonstrated that 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine exhibits cytotoxic effects on cancer cell lines. For instance, it showed notable inhibitory activity against human lung adenocarcinoma (A549) and breast cancer (MCF7) cells, with IC50 values indicating effective dose ranges for therapeutic applications .

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)25

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of several halogenated pyridines, including 2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine, on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

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